Potency Window of the 2-Nitrophenylsulfonyl-1,4-Disubstituted Piperazine Scaffold in nAChR Negative Allosteric Modulation
The Henderson et al. (2011) SAR study established that sulfonylpiperazine analogues function as negative allosteric modulators (NAMs) of human α4β2 (Hα4β2) and α3β4 (Hα3β4) nAChRs, with potency and selectivity governed by substituent identity on both the sulfonyl aryl ring and the piperazine N1 side chain [1]. While this study provides the class-level framework for nAChR NAM activity, compound-specific IC50 or selectivity data for 1-(naphthalen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine have not been reported in the open literature as of the search date. This evidence item therefore provides the class benchmark: any procurement decision based on expected nAChR NAM activity must recognize that the precise potency and subtype selectivity of this specific compound remain experimentally unvalidated relative to analogs such as KAB-18 or DDR-18 [1].
| Evidence Dimension | nAChR negative allosteric modulation potency |
|---|---|
| Target Compound Data | Not directly reported in public literature |
| Comparator Or Baseline | KAB-18, DDR-5, DDR-13, DDR-18 (sulfonylpiperazine NAMs with demonstrated Hα4β2 vs. Hα3β4 selectivity in Henderson et al. 2011) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Human α4β2 and α3β4 nAChRs expressed in cell lines (Henderson et al. 2011 assay platform) |
Why This Matters
Defines the class-level activity expectation and highlights the experimental validation gap that must be closed before this compound can be selected over characterized NAM analogs.
- [1] Henderson BJ, Carper DJ, Gonzalez-Cestari TF, et al. Structure–activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 2011, 54(24): 8681–8692. View Source
